Diethylene glycol

Catalog No.
S526031
CAS No.
111-46-6
M.F
C4H10O3
(CH2CH2OH)2O
C4H10O3
M. Wt
106.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylene glycol

CAS Number

111-46-6

Product Name

Diethylene glycol

IUPAC Name

2-(2-hydroxyethoxy)ethanol

Molecular Formula

C4H10O3
(CH2CH2OH)2O
C4H10O3

Molecular Weight

106.12 g/mol

InChI

InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2

InChI Key

MTHSVFCYNBDYFN-UHFFFAOYSA-N

SMILES

C(COCCO)O

Solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
9.42 M
Immiscible with toluene, petroleum, linseed or castor oil
Soluble in chloroform
Soluble in ethanol, ethyl ether
Miscible with alcohol, ether, acetone, ethylene glycol; practically insoluble in benzene, carbon tetrachloride
Miscible with water /1X10+6 mg/L/ at 25 °C (est)
Solubility in water: miscible

Synonyms

Diethylene glycol; Diethylenglykol; Digenos; Diglycol; Glycol ether; 2,2'-0xydiethanol; 2,2'-Oxybisethanol.

Canonical SMILES

C(COCCO)O

Description

The exact mass of the compound DI(Hydroxyethyl)ether is 106.063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)9.42 mimmiscible with toluene, petroleum, linseed or castor oilsoluble in chloroformsoluble in ethanol, ethyl ethermiscible with alcohol, ether, acetone, ethylene glycol; practically insoluble in benzene, carbon tetrachloridemiscible with water /1x10+6 mg/l/ at 25 °c (est)solubility in water: miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36391. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Ethylene Glycols - Supplementary Records. It belongs to the ontological category of hydroxyether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
Origin

DEG is a synthetic compound produced by the reaction of ethylene oxide with water at elevated temperatures and pressures [].

Significance in Scientific Research

DEG is a versatile solvent used in various scientific research applications due to its properties like miscibility with water and many organic compounds []. Here are some specific examples:

  • Biology: DEG is used in protein biochemistry to precipitate proteins for purification [].
  • Chemistry: It serves as a solvent for studying reactions involving polar and non-polar compounds [].
  • Pharmacology: DEG is used in the formulation of some medications as a solvent or plasticizer. However, due to its potential toxicity, alternative solvents are preferred whenever possible.

Molecular Structure Analysis

DEG has a simple molecular structure consisting of two hydroxyl (OH) groups attached to a central ether (C-O-C) linkage. Each hydroxyl group is bonded to an ethyl (CH2CH3) chain []. This structure gives DEG several key features:

  • Polarity: The hydroxyl groups contribute polarity to the molecule, allowing it to dissolve in water and other polar solvents [].
  • Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with other molecules, which can influence its interactions with other compounds and its physical properties [].
  • Hydrophilicity: Due to the presence of hydroxyl groups, DEG is hydrophilic (water-loving) [].

Chemical Reactions Analysis

Synthesis

As mentioned earlier, DEG is commercially produced by the reaction of ethylene oxide with water []. The balanced chemical equation for this reaction is:

n  C₂H₄O + H₂O → HO(CH₂CH₂)nOH   (ethylene oxide)     (DEG)
Decomposition

DEG can decompose at high temperatures, releasing water and ethylene glycol.

Other Relevant Reactions

DEG can undergo various other reactions depending on the reaction conditions. These include:

  • Esterification: DEG can react with carboxylic acids to form esters.
  • Etherification: It can react with other alcohols to form more complex ethers.

Physical And Chemical Properties Analysis

  • Melting Point: -10.45 °C []
  • Boiling Point: 244-245 °C []
  • Density: 1.118 g/mL at 20 °C []
  • Solubility: Miscible with water, alcohol, ether, acetone, and ethylene glycol []
  • Stability: Relatively stable under normal storage conditions. However, it can decompose at high temperatures.

Mechanism of Action (Not Applicable)

DEG does not have a specific mechanism of action in biological systems. Its primary function in scientific research is as a solvent.

DEG is a moderately toxic compound. Ingestion of large amounts can cause kidney and nervous system damage. It is also a skin irritant and can cause eye irritation upon exposure.

Key Safety Concerns:

  • Toxicity: DEG can be harmful if swallowed, inhaled, or absorbed through the skin.
  • Flammability: DEG is a flammable liquid with a flash point of 95 °C [].
  • Reactivity: DEG can react with strong acids and oxidizing agents.

Additional Notes:

  • Due to its potential toxicity, it is crucial to handle DEG with appropriate personal protective equipment (PPE) and follow safety protocols when working with this compound.
Due to its structure, which features two hydroxy groups at either end of its molecule. These groups enable diethylene glycol to react with other molecules, forming more complex ethers such as triethylene glycol or polyethylene glycols. The compound can also undergo reactions with strong acids and oxidizing agents, resulting in the formation of various by-products .

In terms of stability, diethylene glycol is generally stable under normal conditions but can react violently with strong acids, producing harmful gases like carbon monoxide when burned or thermally decomposed .

Diethylene glycol exhibits significant biological activity and toxicity. It can cause irritation upon contact with skin and eyes and may lead to serious health issues if ingested. Symptoms of poisoning include nausea, abdominal pain, confusion, and potentially severe damage to the kidneys and liver. The metabolic pathway of diethylene glycol involves its conversion to 2-hydroxyethoxyacetic acid in the liver, which can lead to renal delay and metabolic acidosis .

Diethylene glycol is primarily synthesized through the partial hydrolysis of ethylene oxide. This process yields varying amounts of diethylene glycol along with other glycols such as monoethylene glycol and triethylene glycol. The reaction typically involves heating ethylene oxide in the presence of water under controlled conditions .

Diethylene glycol has a wide range of applications across various industries:

  • Solvent: It is used in the formulation of inks, resins, oils, and dyes.
  • Chemical Intermediate: It serves as a precursor for producing polyesters, polyurethanes, morpholine, and 1,4-dioxane.
  • Humectant: It is added to products like tobacco, corks, printing inks, and adhesives.
  • Antifreeze: Mixtures of diethylene glycol and water are utilized as antifreeze agents due to their lower freezing point compared to pure water.
  • Industrial

Research indicates that diethylene glycol interacts with various biological systems. Its metabolites can cause renal impairment due to reabsorption through glomerular filtration. Additionally, exposure studies have shown that inhalation or skin contact can lead to irritation of mucous membranes and respiratory issues .

Diethylene glycol shares similarities with several related compounds derived from ethylene oxide. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Characteristics
Ethylene GlycolHOCH₂CH₂OHCommonly used as antifreeze; less toxic than diethylene glycol.
Triethylene GlycolHOCH₂CH₂(OCH₂CH₂)OHUsed in industrial applications; higher molecular weight than diethylene glycol.
Tetraethylene GlycolHOCH₂CH₂(OCH₂CH₂)₂OHUsed in specialized applications; even higher molecular weight.
Polyethylene GlycolHO(CH₂CH₂O)nHA polymerized form used in pharmaceuticals; non-toxic compared to diethylene glycol.

Diethylene glycol stands out due to its unique balance between functionality as a solvent and its toxicological profile. While it has many industrial applications similar to those of its counterparts, its potential health risks necessitate careful handling and regulation .

Ethylene Glycol Byproduct Synthesis Mechanisms

The primary industrial route for diethylene glycol production occurs as a byproduct during the manufacture of monoethylene glycol through ethylene oxide hydrolysis [2] [1]. The process initiates with the catalytic oxidation of ethylene in the presence of a silver oxide catalyst at elevated temperatures, typically ranging from 230 to 270°C [2] [3]. This oxidation reaction produces ethylene oxide, which subsequently undergoes hydrolysis to yield various glycol products.

The fundamental reaction mechanism involves the partial hydrolysis of ethylene oxide with water under controlled conditions [1]. The ethylene oxide reacts with water molecules to form monoethylene glycol as the primary product, while simultaneously reacting with previously formed monoethylene glycol molecules to generate diethylene glycol [4]. This consecutive-parallel reaction system follows specific kinetic patterns where the rate constant for diethylene glycol formation is approximately twice that of the initial monoethylene glycol formation [5].

The reaction pathway can be described by the following sequence: ethylene oxide first reacts with water to produce monoethylene glycol, then ethylene oxide reacts with the newly formed monoethylene glycol to create diethylene glycol, and finally ethylene oxide can react with diethylene glycol to form triethylene glycol [4] [5]. The kinetic analysis reveals that the rate constants follow a specific ratio pattern, with K₁:K₂:K₃ approximately equal to 1:2:3, where K₁ represents the rate constant for monoethylene glycol formation [5].

Table 1: Ethylene Glycol Production Process Comparison

Process TypeMEG Yield (%)DEG Yield (%)TEG Yield (%)Other Products (%)Operating Temperature (°C)Operating Pressure (MPa)
Thermal Hydrolysis (Standard)90.07.02.50.52002.5
Catalyzed Process92.06.01.80.22203.0
Two-Step Carbonate Process99.00.80.20.01802.0

The standard thermal hydrolysis process typically achieves yields of approximately 90-92% monoethylene glycol and 8-10% higher glycol products, primarily consisting of diethylene glycol and triethylene glycol [3] [6]. The proportion of higher glycols is controlled by maintaining excess water conditions to minimize the reaction between ethylene oxide and existing glycol molecules [3]. Industrial operations generally target maximum monoethylene glycol production, resulting in diethylene glycol being obtained as a secondary product rather than the primary target [1].

Catalytic Oligomerization Processes

The silver-catalyzed oxidation of ethylene represents a critical component in the overall diethylene glycol production pathway [7] [8]. The silver catalyst system operates through a complex mechanism involving the formation of superoxide species on the catalyst surface, followed by reaction with ethylene molecules to produce ethylene oxide [9]. The catalyst performance significantly influences the overall efficiency and selectivity of the process.

Modern silver catalysts are classified into three primary categories based on their performance characteristics: high selectivity catalysts achieving over 90% ethylene oxide selectivity, middle selectivity catalysts with approximately 85% selectivity, and high efficiency catalysts designed for systems with elevated carbon dioxide concentrations [7]. These catalysts are typically deposited on various support matrices including pumice, silica gel, silicates, aluminosilicates, alumina, and silicon carbide, with specific additives such as antimony, bismuth, and barium peroxide to enhance performance [8].

Table 2: Silver Catalyst Performance Characteristics

Catalyst TypeEO Selectivity (%)Operating Temperature (°C)Operating Pressure (MPa)Catalyst Work Rate (kg EO/m³ cat/h)Typical Application
High Selectivity (HS)90.02301.5120New Units
Middle Selectivity (MS)85.02502.0150Existing Units
High Efficiency (HE)88.02402.5180High CO₂ Systems

The catalytic process operates under specific temperature and pressure conditions to optimize ethylene oxide formation while minimizing complete combustion to carbon dioxide and water [8] [10]. The optimal temperature range typically falls between 220-280°C, as lower temperatures reduce catalyst activity while higher temperatures promote complete oxidation of ethylene, thereby reducing ethylene oxide yield [8]. Elevated pressures of 1-3 MPa increase catalyst productivity and facilitate ethylene oxide absorption from the reaction gases [8].

Recent developments in catalytic oligomerization have extended beyond traditional transition metal catalysts to include main group metals such as gallium and zinc [11]. These alternative catalysts demonstrate the ability to catalyze ethylene oligomerization through the Cossee-Arlman mechanism, traditionally associated with transition metal systems. The initiation occurs through heterolytic carbon-hydrogen bond dissociation of ethylene at temperatures around 250°C, followed by insertion and elimination steps that generate linear olefins [11].

Purification Methodologies and Byproduct Management

The purification of diethylene glycol from the complex mixture of water, monoethylene glycol, diethylene glycol, triethylene glycol, and other byproducts requires sophisticated separation techniques [3] [12]. The purification process typically involves multiple stages of distillation under vacuum conditions to prevent thermal degradation of the glycol products [12].

The initial separation stage focuses on water removal through evaporation and preliminary distillation [3] [12]. The water-glycol mixture from the hydrolysis reactor is fed to multiple evaporators where excess water is recovered and largely recycled back to the process [3]. This preliminary concentration step typically achieves water contents below 15% by weight in the glycol mixture [13].

Table 3: Diethylene Glycol Purification Process Parameters

Separation StageProcess TypeOperating Temperature (°C)Operating Pressure (mmHg)Energy Consumption (MJ/kg DEG)Typical Purity Achieved (%)
Water RemovalEvaporation1507602.185.0
MEG/DEG SeparationVacuum Distillation120503.595.0
DEG/TEG SeparationFractional Distillation180254.298.0
Final PurificationVacuum Distillation100102.899.5

The subsequent separation of individual glycol components employs fractional distillation under reduced pressure conditions [12] [14]. The water-free glycol mixture undergoes distillation to separate monoethylene glycol from the higher glycols, followed by additional distillation stages to isolate diethylene glycol from triethylene glycol and other heavy glycols [3]. These columns typically operate under vacuum conditions of 10-100 mmHg to maintain temperatures below thermal decomposition limits while achieving effective separation [12].

Advanced separation techniques include the implementation of dividing wall columns for enhanced energy efficiency [12]. These configurations can achieve over 6% energy cost savings and a 5% reduction in the number of separation stages compared to conventional two-column sequences [12]. The dividing wall column technology proves particularly effective for separating wide-boiling point mixtures such as water and ethylene glycols.

Table 4: Reaction Kinetics Parameters for Glycol Formation

Reaction StepRate Constant Ratio (K/K₁)Activation Energy (kJ/mol)Temperature DependenceSelectivity Control Factor
EO + H₂O → MEG1.021.0StrongWater Excess
EO + MEG → DEG2.021.2StrongContact Time
EO + DEG → TEG3.021.2StrongTemperature
Direct EO + 2H₂O → DEG2.921.1StrongCatalyst Choice

Membrane-based separation technologies have emerged as alternative purification methods for specific applications [13]. Vacuum membrane distillation using porous polytetrafluoroethylene membranes demonstrates effectiveness in dehydrating diethylene glycol solutions. This technique can reduce water content from 15% to 2% by weight under operating conditions of 90°C and 715 torr vacuum [13]. The separation factor increases significantly during the process, from approximately 2500 to 9500, while the total flux decreases from 18.5 to 1 kg/m²h as the water concentration diminishes [13].

Byproduct management strategies focus on maximizing the recovery and utilization of all glycol components produced during the synthesis process [15] [16]. The industry generally operates to maximize monoethylene glycol production, with diethylene glycol availability depending primarily on demand for monoethylene glycol derivatives rather than specific diethylene glycol market requirements [1]. This approach ensures efficient utilization of raw materials while maintaining economic viability of the overall production process.

The purification process design must consider the energy-intensive nature of glycol separation, with the dehydration column representing the most energy-consuming equipment in the sequence [12]. Process optimization focuses on minimizing energy consumption while maintaining product quality specifications. Recent innovations include the integration of heat recovery systems and the implementation of dynamic process intensification techniques to achieve additional energy savings of up to 1.4% beyond conventional static intensification methods [12].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Diethylene glycol appears as a colorless liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals.
Liquid; PelletsLargeCrystals
ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID.

Color/Form

Colorless syrupy liquid

XLogP3

-1.3

Exact Mass

106.063

Boiling Point

473 °F at 760 mm Hg (NTP, 1992)
245.8 °C
245 °C

Flash Point

290 °F (NTP, 1992)
280 to 290 °F (open cup) /from table/
124 °C c.c.

Vapor Density

3.66 (NTP, 1992) (Relative to Air)
3.66 (Air = 1)
Relative vapor density (air = 1): 3.7

Density

1.118 at 68 °F (USCG, 1999)
1.1197 g/cu cm at 15 °C
Relative density (water = 1): 1.12

LogP

log Kow = -1.47 (est)
-1.47

Odor

Practically odorless

Appearance

Solid powder

Melting Point

14 °F (NTP, 1992)
-10.4 °C
-6.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

61BR964293

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral]

Vapor Pressure

less than 0.01 mm Hg at 68 °F ; 0.01 mm Hg at 86° F (NTP, 1992)
0.01 mmHg
5.7X10-3 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 2.7

Pictograms

Irritant

Irritant

Impurities

Acidity (as acetic acid, max) O.005%, water (max) 0.2%, ash (max) 0.005 g/10 mL

Other CAS

111-46-6
25322-68-3

Wikipedia

Diethylene glycol

Biological Half Life

14C-Diethylene glycol (DEG), administered orally to rats at 1, 5, and 10 ml/kg, gave elimination half-lives of 6, 6, and 10 hr, respectively, from urinary excretion data.
Oral doses of 1 and 5 mL/kg 14C-diethylene glycol (DEG) /were/ given to rats. ... Half-lives of 6 hr were determined for doses of 1 and 5 mL/kg and 10 hr for the dose of 10 mL/kg.

Use Classification

Food Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes
Cosmetics -> Solvent

Methods of Manufacturing

The higher homologues of ethylene glycol are formed as byproducts during the synthesis of ethylene oxide and monoethylene glycol or are prepared directly by reacting monoethylene glycol with ethylene oxide. Di-, tri-, and possibly tetraethylene glycol can be purified by distillation.
... Produced commercially as a by-product of ethylene glycol production. It can be produced by reaction between ethylene glycol and ethylene oxide.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Carbon black manufacturing
Construction
Fabricated metal product manufacturing
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Paper manufacturing
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Petroleum refineries
Photographic film paper, plate, and chemical manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing ink manufacturing
Rubber product manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
Ethanol, 2,2'-oxybis-: ACTIVE
FDA regards it as hazardous for household use in concn of 10% or more.
DEG has been improperly used as a low-cost substitute for glycerin and propylene glycol in pharmaceutical preparations resulting in various lethal poisoning incidents in humans worldwide.

Analytic Laboratory Methods

Method: NIOSH 5523, Issue 1; Procedure: gas chromatography with flame ionization; Analyte: diethylene glycol; Matrix: air; Detection Limit: 16 ug/sample.
Method: 8430; Procedure: gas chromatography with detection by a fourier transform infrared spectrometer; Analyte: diethylene glycol; Matrix: water; Detection Limit: not provided.
HPLG METHOD FOR DETERMINATION OF FREE GLYCOLS IN FATTY ACID ESTERS. THE COLUMN USED WAS MUBONDAPAK (NH2) & THE MOBILE PHASE WAS 95:5 CHLOROFORM-METHANOL.
GLYCOLS OXIDIZED TO ALDEHYDES. THESE WERE MADE TO REACT WITH 3-METHYLBENZOTHIAZOL-2-ONE HCL TO GIVE GREEN CATIONIC CHROMOGENS WHICH ARE MEASURED SPECTROPHOTOMETRICALLY @ 630 NM.

Clinical Laboratory Methods

A PROCEDURE FOR DETERMINING GLYCOLS IN BIOLOGICAL SPECIMENS BY GAS CHROMATOGRAPHY IS PRESENTED.

Stability Shelf Life

Low volatility

Dates

Modify: 2023-08-15
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